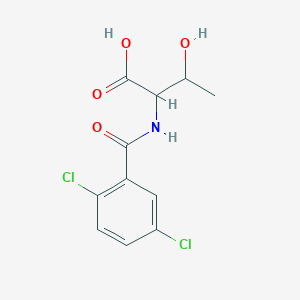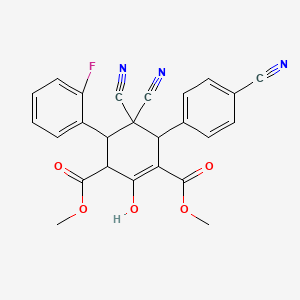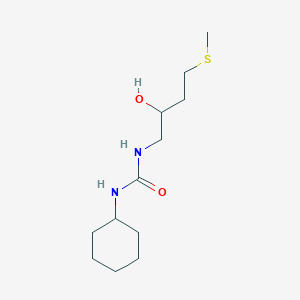
6-methyl-N2-(4-(trifluoromethyl)phenyl)pyrimidine-2,4-diamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its IUPAC name and molecular formula. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a phenyl ring, which is a six-membered carbon ring . The trifluoromethyl group (-CF3) is attached to the phenyl ring .Wissenschaftliche Forschungsanwendungen
Thermal and Mechanical Properties of Polymers
A study on the high glass transition and thermal stability of new pyridine-containing polyimides highlighted the effect of protonation on fluorescence, suggesting potential applications in materials science for the development of thermally stable and mechanically robust polymers with unique optical properties (Wang et al., 2008). These materials could be useful for high-performance applications where thermal stability and optical characteristics are crucial.
Electronic and Optical Materials
Research into novel organosoluble poly(pyridine-imide) with a pendent pyrene group explored its synthesis, thermal, optical, electrochemical, electrochromic, and protonation characterization (Liaw et al., 2007). These findings indicate the potential of similar pyrimidine derivatives for use in electronic and optoelectronic devices, including light-emitting diodes (LEDs), solar cells, and sensors, where their solubility and electronic properties could be advantageous.
Antiviral Research
A study on 5-Substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines showed that some derivatives have significant inhibitory activity against retroviruses, including HIV (Hocková et al., 2003). This suggests that related compounds, including 6-methyl-N2-(4-(trifluoromethyl)phenyl)pyrimidine-2,4-diamine hydrochloride, could be explored for their potential antiviral properties, contributing to the development of new antiretroviral drugs.
Nonlinear Optical (NLO) Materials
Another study focused on the structural, electronic, and NLO properties of thiopyrimidine derivatives , providing insights into their potential applications in the field of nonlinear optics (Hussain et al., 2020). The presence of pyrimidine rings and specific substituents contributes to promising NLO characteristics, suggesting that similar compounds could be utilized in optical computing, telecommunication, and laser technology.
Drug Design and Development
Research into inhibitors of NF-kappaB and AP-1 gene expression based on the pyrimidine portion of specific compounds provides valuable insights into the role of pyrimidine derivatives in medicinal chemistry, particularly in the design of anti-inflammatory and anticancer drugs (Palanki et al., 2000). This highlights the potential pharmaceutical applications of related pyrimidine compounds, including the exploration of their therapeutic benefits and mechanisms of action.
Safety and Hazards
Zukünftige Richtungen
The future directions of research involving this compound could potentially involve further exploration of its neuroprotective and anti-inflammatory properties . It’s also worth noting that trifluoromethylpyridines and their derivatives have found applications in the agrochemical and pharmaceutical industries, suggesting potential future directions for similar compounds .
Eigenschaften
IUPAC Name |
6-methyl-2-N-[4-(trifluoromethyl)phenyl]pyrimidine-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N4.ClH/c1-7-6-10(16)19-11(17-7)18-9-4-2-8(3-5-9)12(13,14)15;/h2-6H,1H3,(H3,16,17,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCKOCCCEDZCDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)C(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClF3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-{[3-(dimethylamino)propyl]carbamoyl}phenyl)pyridine-3-carboxamide](/img/structure/B2761217.png)


![4-oxo-8-phenyl-N-(1-phenylethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2761220.png)

![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2761222.png)
![3-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2761224.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2761228.png)
![(Z)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2761231.png)

![3-[Benzyl(4-methoxyphenyl)sulfamoyl]-4-chlorobenzoic acid](/img/structure/B2761233.png)

![2,2-diphenyl-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide](/img/structure/B2761239.png)
